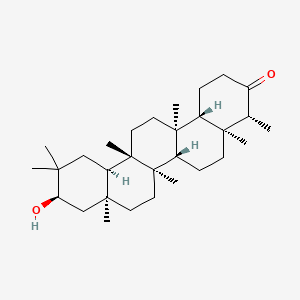![molecular formula C17H33N3O3S B1226873 N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide is a piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- A study by Sonda et al. (2004) discusses the synthesis of benzamide derivatives, including compounds structurally similar to N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide, which exhibited properties as selective serotonin 4 receptor agonists. These compounds showed potential as prokinetic agents, influencing gastrointestinal motility (Sonda et al., 2004).
Synthesis of N-Heterocycles
- Matlock et al. (2015) reported a method for synthesizing N-heterocycles, including piperidines and azepines, using α-phenylvinylsulfonium salts. This method could be relevant for producing derivatives of the compound (Matlock et al., 2015).
Potential Alzheimer’s Disease Treatment
- Rehman et al. (2018) synthesized N-substituted derivatives of a structurally similar compound to evaluate as potential drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Acetylcholinesterase Inhibition
- A study by Khalid et al. (2014) synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluated their acetylcholinesterase (AChE) inhibition activities. This research highlights the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antimicrobial Activity
- Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and screened them for antimicrobial activity. This highlights the potential use of these compounds in combating bacterial infections (Khalid et al., 2016).
Synthesis of 3-Aryl-N-n-propyl-piperidines
- Chang et al. (2002) described the synthesis of 3-aryl-N-n-propyl-piperidines, which could be relevant for creating analogs or derivatives of the compound for further research applications (Chang et al., 2002).
Metabolic Studies
- Hvenegaard et al. (2012) studied the metabolism of a novel antidepressant, which shares structural similarity, providing insights into the metabolic pathways and potential interactions of such compounds (Hvenegaard et al., 2012).
Antibacterial Activity
- Iqbal et al. (2017) synthesized acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential, indicating a possible application of similar compounds in antibacterial treatments (Iqbal et al., 2017).
Eigenschaften
Produktname |
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C17H33N3O3S |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-[3-(azepan-1-yl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H33N3O3S/c1-2-24(22,23)20-14-8-16(9-15-20)17(21)18-10-7-13-19-11-5-3-4-6-12-19/h16H,2-15H2,1H3,(H,18,21) |
InChI-Schlüssel |
GTUGDLCELKWUBX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCCC2 |
Kanonische SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





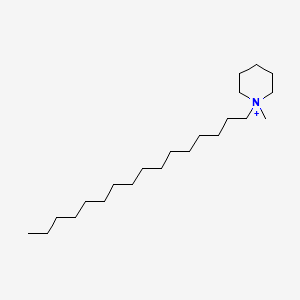

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
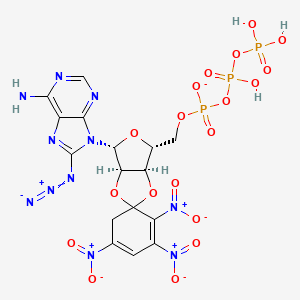
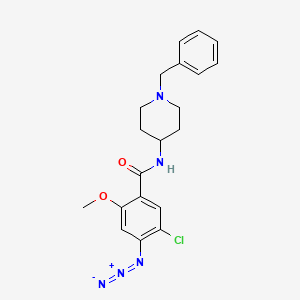
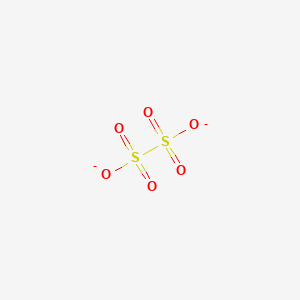
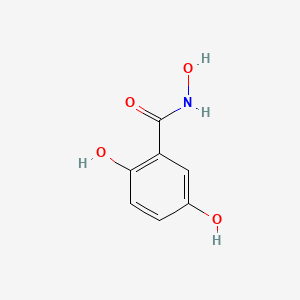
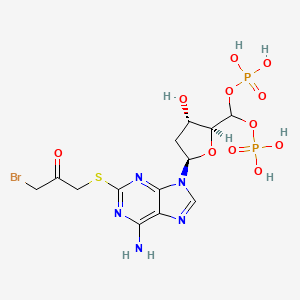

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
